molecular formula C11H16BrNS B13321284 N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine

N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine

Cat. No.: B13321284
M. Wt: 274.22 g/mol
InChI Key: PKMAIGOTGIJPMO-UHFFFAOYSA-N
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Description

N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine is an organic compound with the molecular formula C11H16BrNS. This compound features a bromothiophene moiety attached to a cyclopentane ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 2-methylcyclopentan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moiety to thiophene.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline
  • N-[(4-bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
  • 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide

Uniqueness

N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine is unique due to its specific combination of a bromothiophene moiety with a cyclopentane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H16BrNS

Molecular Weight

274.22 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine

InChI

InChI=1S/C11H16BrNS/c1-8-3-2-4-11(8)13-6-10-5-9(12)7-14-10/h5,7-8,11,13H,2-4,6H2,1H3

InChI Key

PKMAIGOTGIJPMO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCC2=CC(=CS2)Br

Origin of Product

United States

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